molecular formula C20H21NO3S B2421710 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide CAS No. 863008-29-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide

Cat. No.: B2421710
CAS No.: 863008-29-1
M. Wt: 355.45
InChI Key: AAOQVAOSZSYDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a substituted thiophene ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butadiene and sulfur sources.

    Oxidation: The thiophene ring is then oxidized to introduce the dioxido group.

    Amidation: The oxidized thiophene is coupled with 3,5-dimethyl-N-(p-tolyl)benzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Synthesis: For higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiophene ring.

    Reduction: Reduction reactions can remove the dioxido group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-4-6-18(7-5-14)21(19-8-9-25(23,24)13-19)20(22)17-11-15(2)10-16(3)12-17/h4-12,19H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOQVAOSZSYDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.